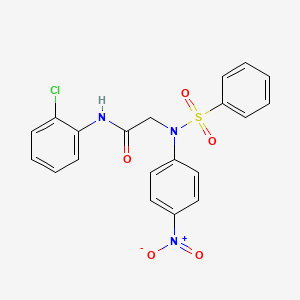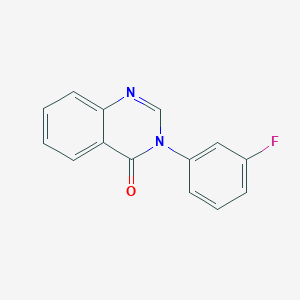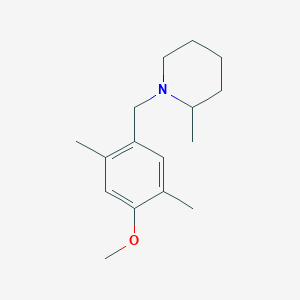![molecular formula C14H20FNO3 B5232130 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine, also known as FPEM, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of morpholine derivatives and has gained significant attention due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it has been proposed that 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine may exert its effects by modulating the activity of ion channels and receptors in the brain. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been suggested that 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine may inhibit the activity of glutamate receptors, which are involved in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has several advantages for use in lab experiments. It exhibits potent and selective anticonvulsant and neuroprotective effects, making it a valuable tool for investigating the underlying mechanisms of these processes. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine is also relatively easy to synthesize and purify, making it readily available for use in research. However, 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. Additionally, 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine analogs with improved pharmacokinetic properties and potency. Another area of interest is the investigation of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine's potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine and to establish its safety and efficacy in humans.
Métodos De Síntesis
The synthesis method of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine involves the reaction between 2-(2-fluorophenoxy)ethanol and morpholine in the presence of a base catalyst. The reaction takes place under mild conditions and yields 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine as the final product. The purity of the product can be enhanced by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent anticonvulsant and neuroprotective effects in animal models. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWNWRHNQLXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)


![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5232119.png)
![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)